molecular formula C11H9N3S B1598991 6-Phenylimidazo[2,1-b][1,3]thiazol-5-amine CAS No. 94574-42-2

6-Phenylimidazo[2,1-b][1,3]thiazol-5-amine

Cat. No.: B1598991
CAS No.: 94574-42-2
M. Wt: 215.28 g/mol
InChI Key: PBWGCNFJKNQDGV-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Imidazo[2,1-b]researchgate.netnih.govthiazole Chemistry

The exploration of related fused imidazole (B134444) systems dates back to the mid-20th century. The closely related imidazo[2,1-b] researchgate.netnih.govrsc.orgthiadiazole heterocycle was first discovered in the 1950s, with early synthetic work being reported by researchers such as Matsukawa and Ban. researchgate.netresearchgate.net One of the most significant milestones in the history of this scaffold is the development of Levamisole, the levorotatory isomer of Tetramisole, which contains the imidazo[2,1-b]thiazole (B1210989) core and is known for its potent antihelminthic and immunomodulatory properties. nih.gov

Early synthetic routes to the imidazo[2,1-b]thiazole core were often classical, stepwise procedures that could be time-consuming and require harsh conditions like high temperatures. mdpi.com However, the field has evolved significantly with the advent of modern synthetic methodologies. Isocyanide-based multicomponent reactions (I-MCRs), such as the Groebke–Blackburn–Bienaymé reaction (GBBR), now provide more efficient, one-pot strategies that offer high atom economy and simpler reaction protocols, overcoming many limitations of the classical methods. mdpi.com This progression in synthetic chemistry has facilitated the generation of diverse libraries of imidazo[2,1-b]thiazole derivatives for biological screening.

Importance of Nitrogen and Sulfur Bridgehead Heterocycles in Medicinal Chemistry Research

Heterocyclic compounds, particularly those containing nitrogen and sulfur, form the structural backbone of a vast majority of biologically active molecules and pharmaceuticals. mdpi.commdpi.com It is estimated that over 85% of all physiologically active compounds feature a heterocyclic ring. mdpi.com Among these, bridgehead nitrogen heterocycles—where a nitrogen atom is part of two or more rings—are considered particularly privileged scaffolds in medicinal chemistry. rsc.org

The inclusion of both nitrogen and sulfur atoms within a fused cyclic system imparts unique physicochemical properties that are distinct from their carbocyclic counterparts. openmedicinalchemistryjournal.comresearchgate.net These heteroatoms introduce dipoles, provide sites for hydrogen bonding, and can coordinate with metal ions in enzymes, enabling a wide range of potential interactions with biological targets. openmedicinalchemistryjournal.comresearchgate.net This structural and electronic diversity allows for the fine-tuning of properties such as solubility, lipophilicity, and metabolic stability. Consequently, nitrogen-sulfur heterocycles are integral to the design of novel drugs with a broad spectrum of activity, potentially offering new modes of action and improved toxicity profiles. openmedicinalchemistryjournal.comresearchgate.net

Rationale for Focused Academic Inquiry into 6-Phenylimidazo[2,1-b]researchgate.netnih.govthiazol-5-amine

The specific compound 6-phenylimidazo[2,1-b] researchgate.netnih.govthiazol-5-amine has emerged as a subject of academic interest due to a combination of its distinct structural architecture and the well-documented, extensive biological activities of the parent imidazo[2,1-b]thiazole scaffold.

The structure of 6-phenylimidazo[2,1-b] researchgate.netnih.govthiazol-5-amine is a deliberate amalgamation of key pharmacophoric features:

The Imidazo[2,1-b]thiazole Core: This fused bicyclic system is relatively rigid and planar. The presence of two nitrogen atoms and a sulfur atom makes it an electron-rich heterocycle, capable of participating in various non-covalent interactions. Its rigidity can help in pre-organizing the substituent groups for optimal binding with a biological target, potentially reducing the entropic penalty upon binding.

The 6-Phenyl Group: The substitution of a phenyl ring at the 6-position introduces a significant lipophilic and aromatic domain. This feature can promote crucial π-π stacking interactions with aromatic amino acid residues in the active sites of proteins and enzymes.

The 5-Amine Group: The primary amine (-NH2) at the 5-position is a critical functional group. It can act as both a hydrogen bond donor and acceptor, forming strong, directional interactions with biological targets. Furthermore, its basic nature allows for the formation of salts, which can be pivotal for modulating solubility and bioavailability. The presence of this amine group adjacent to the phenyl ring on the imidazole portion of the scaffold creates a specific electronic and steric environment that can be exploited for targeted drug design.

This unique combination of a rigid heterocyclic core, an aromatic moiety, and a polar, interactive functional group makes 6-phenylimidazo[2,1-b] researchgate.netnih.govthiazol-5-amine an archetypal structure for investigation in medicinal chemistry.

The most compelling rationale for investigating novel derivatives like 6-phenylimidazo[2,1-b] researchgate.netnih.govthiazol-5-amine is the exceptionally broad range of pharmacological activities reported for compounds containing the imidazo[2,1-b]thiazole scaffold. researchgate.netchemmethod.com This versatility suggests that the core structure is highly amenable to modification and can be tailored to interact with a wide array of biological targets. The extensive research into related molecules provides a strong foundation for the hypothesis that new substitution patterns will yield compounds with significant and potentially novel bioactivities.

The table below summarizes the diverse biological activities demonstrated by various derivatives of the imidazo[2,1-b]thiazole and related imidazo-fused systems, underscoring the therapeutic potential inherent in this chemical class.

Biological ActivityScaffold/Derivative ExampleMechanism/Target (if reported)Reference(s)
Anticancer Imidazo[2,1-b]thiazole-benzimidazole conjugatesMicrotubule assembly inhibition (colchicine binding site) nih.gov
(Imidazo[2,1-b]thiazol-5-yl)pyrimidine derivativesPan-RAF kinase inhibition acs.org
Imidazo[2,1-b]thiazole-sulfonyl piperazinesCarbonic Anhydrase (CA) II, IX, and XII inhibition nih.gov
3-(6-Phenylimidazo[2,1-b] researchgate.netnih.govrsc.orgthiadiazol-2-yl)-1H-Indole derivativesAntiproliferative against pancreatic cancer cells nih.gov
Imidazo[2,1-b]thiazolylmethylene-2-indolinonesInduction of apoptosis; reduction of Akt phosphorylation researchgate.net
Antimycobacterial Benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide triazolesInhibition of Mycobacterium tuberculosis rsc.org
Imidazo[2,1-b]thiazole spirothiazolidinone derivativesActivity against Mycobacterium tuberculosis nih.gov
Antiviral Imidazo[2,1-b]thiazole spirothiazolidinone derivativesInhibition of Feline coronavirus and Coxsackie B4 virus nih.gov
Antifungal 6-(Pyridinyloxy)imidazo[2,1-b] researchgate.netnih.govthiazine (B8601807) derivativesActivity against Candida albicans and Aspergillus niger biointerfaceresearch.com
Imidazo[2,1-b]-1,3,4-thiadiazole derivativesActivity against Candida albicans mdpi.com
Antibacterial Imidazo[2,1-b]-1,3,4-thiadiazole derivativesActivity against Staphylococcus aureus and Escherichia coli mdpi.com
Antioxidant Imidazo[2,1-b]thiazole oxo-hydrazone derivativesFree radical scavenging (ABTS) and lipid peroxidation inhibition nih.gov
Anti-inflammatory Imidazo[2,1-b]thiazole derivativesGeneral activity noted nih.govmdpi.com
Antihelminthic LevamisoleImmunomodulatory and antihelminthic activity nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-phenylimidazo[2,1-b][1,3]thiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S/c12-10-9(8-4-2-1-3-5-8)13-11-14(10)6-7-15-11/h1-7H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWGCNFJKNQDGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406918
Record name 6-phenylimidazo[2,1-b][1,3]thiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94574-42-2
Record name 6-phenylimidazo[2,1-b][1,3]thiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Derivatization of 6 Phenylimidazo 2,1 B 1 2 Thiazol 5 Amine

Classical Synthetic Routes to the Imidazo[2,1-b]mdpi.combohrium.comthiazole Core

Traditional methods for constructing the imidazo[2,1-b] mdpi.combohrium.comthiazole (B1198619) nucleus have been foundational in heterocyclic chemistry. These routes typically involve condensation and cyclization reactions, which have been refined over the years to improve yields and expand substrate scope.

Condensation Reactions Involving Thiazole Precursors

A prevalent and classical approach to the imidazo[2,1-b] mdpi.combohrium.comthiazole core is the Hantzsch thiazole synthesis and its variations. nih.govmdpi.comyoutube.com This method involves the condensation reaction between a 2-aminothiazole (B372263) derivative and an α-haloketone. nih.govresearchgate.net In the context of synthesizing derivatives related to 6-phenylimidazo[2,1-b] mdpi.combohrium.comthiazol-5-amine, a suitably substituted 2-aminothiazole serves as a key precursor.

The reaction is typically carried out by refluxing the 2-aminothiazole and a phenacyl bromide derivative in a suitable solvent such as ethanol, acetone (B3395972), or benzene. researchgate.netnih.gov The initial step is the S-alkylation of the thiourea (B124793) tautomer of 2-aminothiazole, or more commonly, the N-alkylation of the exocyclic amino group, followed by an intramolecular cyclization to form the fused imidazole (B134444) ring. The aromaticity of the resulting imidazo[2,1-b] mdpi.combohrium.comthiazole system is a significant driving force for the reaction. youtube.com

For instance, the reaction of 2-aminothiazole with 2-bromo-1-phenylethanone derivatives in refluxing acetone is a common method to produce 6-phenylimidazo[2,1-b]thiazole (B182960) structures. nih.gov Various solvents and conditions have been explored to optimize these condensation reactions, including propan-2-ol, methyl ethyl ketone, and the use of acids like hydrochloric or hydrobromic acid to facilitate the reaction. researchgate.net However, these classical methods often require high temperatures and long reaction times, and may result in moderate yields. mdpi.comsciforum.net

Cyclization Strategies for Ring Annulation

Ring annulation strategies are central to forming the bicyclic imidazo[2,1-b] mdpi.combohrium.comthiazole system. These strategies often involve the formation of one of the heterocyclic rings onto a pre-existing ring.

One common strategy begins with a substituted thiazole precursor, which then undergoes cyclization to form the imidazole ring. For example, after the initial condensation of a 2-aminothiazole with an α-haloketone, an intermediate is formed which then undergoes intramolecular cyclization through the nucleophilic attack of the endocyclic nitrogen of the thiazole ring onto the carbonyl carbon, followed by dehydration. nih.govresearchgate.net

Alternative cyclization strategies can involve the reaction of 2-mercaptobenzimidazole (B194830) with various reagents. Although this leads to the benzo-fused analogue, the principles of intramolecular cyclization are similar. researchgate.net Another approach involves the reaction of aryl isothiocyanates with propargylamine (B41283), which proceeds through an addition, cyclization, and intramolecular oxidative C-H functionalization process to yield the fused heterocyclic system. richmond.eduacs.org These methods highlight the versatility of cyclization strategies in building the imidazo[2,1-b] mdpi.combohrium.comthiazole core, starting from different acyclic or heterocyclic precursors.

Modern and Green Chemistry Approaches in Synthesis

In recent years, the development of synthetic methodologies has shifted towards more efficient, atom-economical, and environmentally benign processes. These modern approaches, including multicomponent reactions and the use of alternative energy sources, have been successfully applied to the synthesis of the 6-phenylimidazo[2,1-b] mdpi.combohrium.comthiazol-5-amine scaffold and its derivatives.

Multicomponent Reactions (MCRs) for Scaffold Assembly (e.g., Groebke–Blackburn–Bienaymé reaction)

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers high atom economy and operational simplicity. mdpi.com The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example of an isocyanide-based MCR that has been effectively utilized for the synthesis of 3-aminoimidazo-annulated heterocycles, including the imidazo[2,1-b] mdpi.combohrium.comthiazole scaffold. mdpi.comnih.govresearchgate.net

The GBB reaction involves the condensation of a heteroaromatic amine (like 2-aminothiazole), an aldehyde, and an isocyanide. mdpi.comsciforum.net This one-pot process efficiently assembles the imidazo[2,1-b] mdpi.combohrium.comthiazole core. For the synthesis of derivatives of 6-phenylimidazo[2,1-b] mdpi.combohrium.comthiazol-5-amine, 2-aminothiazole, benzaldehyde (B42025) (or a substituted variant), and a suitable isocyanide are the key components. The reaction can be catalyzed by Lewis or Brønsted acids, although catalyst-free conditions have also been reported. mdpi.comnih.gov

Optimization of Groebke–Blackburn–Bienaymé Reaction Conditions mdpi.comsciforum.net
EntrySolventTemperature (°C)Time (min)Yield (%)
1Methanol856033
2Acetonitrile8560~33
3Toluene856068
4Toluene1003078

The versatility of the GBB reaction allows for the introduction of a wide range of substituents on the imidazo[2,1-b] mdpi.combohrium.comthiazole core by varying the aldehyde and isocyanide components, providing a modular approach to generating libraries of derivatives for further study. mdpi.comresearchgate.net

Catalytic Methodologies (e.g., Copper-Catalyzed A3-Coupling)

Catalytic methods offer an efficient and selective means to construct complex molecular architectures. Copper-catalyzed reactions, in particular, have been widely explored for the synthesis of nitrogen-containing heterocycles. The A3-coupling (alkyne-aldehyde-amine) reaction is a powerful copper-catalyzed MCR for the synthesis of propargylamines. A modification of this reaction has been developed for the synthesis of imidazo[2,1-b] mdpi.combohrium.comthiazoles. acs.orgfigshare.comacs.org

This method involves a three-component coupling of a 2-aminothiazole, an aldehyde, and a terminal alkyne, catalyzed by a copper salt such as copper(I) iodide (CuI) or copper(II) acetate (B1210297) (Cu(OAc)₂). acs.orgfigshare.com The reaction proceeds through the in-situ formation of a propargylamine intermediate, which then undergoes a 5-exo-dig cyclization to furnish the imidazo[2,1-b] mdpi.combohrium.comthiazole scaffold. acs.org This protocol allows for the construction of a variety of aryl-substituted imidazo[2,1-b] mdpi.combohrium.comthiazoles with yields ranging from 33% to 93%. acs.orgacs.org The use of continuous-flow reactors has been shown to further improve the yields, in some cases up to quantitative conversion. acs.org

Examples of Copper-Catalyzed A3-Coupling for Imidazo[2,1-b]thiazole (B1210989) Synthesis acs.org
2-Amino-heterocycleAldehydeAlkyneCatalystYield (Batch, %)Yield (Flow, %)
2-AminobenzothiazoleBenzaldehydePhenylacetyleneCuI4671
2-Aminobenzothiazole4-MethoxybenzaldehydePhenylacetyleneCuI4574
2-AminothiazoleBenzaldehydePhenylacetyleneCuI7595

Microwave-Assisted and Solvent-Free Reaction Conditions

The principles of green chemistry have driven the adoption of alternative energy sources like microwave irradiation to accelerate chemical reactions. Microwave-assisted organic synthesis (MAOS) often leads to shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. bohrium.comresearchgate.net

The synthesis of imidazo[2,1-b] mdpi.combohrium.comthiazole derivatives has been significantly improved by the use of microwave irradiation. bohrium.comnih.gov For instance, the condensation of 2-aminothiazoles with α-haloketones can be performed under microwave irradiation in the presence of a green solvent like polyethylene (B3416737) glycol (PEG-400) or even under solvent-free conditions. bohrium.com These methods are not only faster but also more environmentally friendly. In some cases, catalyst-free, microwave-assisted procedures have been developed in aqueous media, further enhancing the green credentials of the synthesis. rsc.org

Solvent-free reaction conditions, often combined with microwave heating, represent another green approach. These reactions minimize the use of volatile organic compounds, reducing waste and environmental impact. The Hantzsch-type synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines has been successfully carried out using microwave heating, resulting in higher yields and shorter reaction times compared to conventional reflux conditions. nih.gov

Functionalization and Derivatization Strategies for 6-Phenylimidazo[2,1-b]nih.govnih.govthiazol-5-amine

The core structure of 6-phenylimidazo[2,1-b] nih.govnih.govthiazole, a fused heterocyclic system containing imidazole and thiazole rings with a phenyl group at the 6-position, offers multiple sites for functionalization. cymitquimica.com These modifications are crucial for modulating the physicochemical properties and biological activities of the parent compound.

The strategic introduction of various substituents onto the phenyl and imidazothiazole rings is a key approach to diversifying the 6-phenylimidazo[2,1-b] nih.govnih.govthiazole library.

Phenyl Ring Substitution:

The phenyl ring at the 6-position is a common target for introducing a wide array of functional groups. This is often achieved by starting with appropriately substituted phenacyl bromides or analogous precursors during the initial cyclization reaction. For instance, derivatives with methoxy (B1213986), nitro, and chloro groups on the phenyl ring have been synthesized. nih.govnih.gov The synthesis of 3-(6-(4-nitrophenyl)imidazo[2,1-b] nih.govnih.govnih.govthiadiazol-2-yl)-1H-indole and 5-methoxy-3-[6-(3-methoxyphenyl)imidazo[2,1-b] nih.govnih.govnih.govthiadiazol-2-yl]-1H-indole hydrobromide showcases the incorporation of nitro and methoxy substituents, respectively. nih.gov

Imidazothiazole Ring Substitution:

The imidazothiazole core itself presents several positions amenable to substitution.

Position 2: The 2-position of the imidazo[2,1-b] nih.govnih.govnih.govthiadiazole ring system has been functionalized with various groups, including those derived from indole (B1671886). nih.gov For example, the reaction of 5-(1H-indol-3-yl)-1,3,4-thiadiazol-2-amine with 2-bromoethanone derivatives leads to 3-(6-phenylimidazo[2,1-b] nih.govnih.govnih.govthiadiazol-2-yl)-1H-indole derivatives. nih.gov

Position 3: Carboxylic acid functionalities can be introduced at the 3-position, leading to compounds like 6-phenylimidazo[2,1-b]thiazole-3-carboxylic acid. bldpharm.com This carboxylic acid group can then be further derivatized, for instance, into carboxamides. nih.gov

Position 5: The 5-position can also be functionalized. For example, N-((6-(4-iodophenyl)-2-R-imidazo[2,1-b] nih.govnih.govnih.gov-thiadiazol-5-yl)methyl)-alkyl/heterylamines have been synthesized via the Mannich reaction. eesa-journal.com Additionally, 6-phenylimidazo[2,1-b] nih.govnih.govthiazole-5-carboxylic acid is another example of substitution at this position. evitachem.com

A summary of representative substituted 6-phenylimidazo[2,1-b] nih.govnih.govthiazole derivatives is presented in Table 1.

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been effectively applied to the 6-phenylimidazo[2,1-b] nih.govnih.govthiazole scaffold to explore synergistic or enhanced biological activities. semanticscholar.orgresearchgate.net

Indole Conjugates: A notable class of hybrid molecules involves the conjugation of the imidazo[2,1-b] nih.govnih.govnih.govthiadiazole core with an indole moiety. nih.govbiointerfaceresearch.com These conjugates are synthesized by reacting an appropriate 2-amino-5-(indolyl)-1,3,4-thiadiazole with a substituted phenacyl bromide. nih.gov

Piperazine (B1678402) Conjugates: Sulfonyl piperazine moieties have been incorporated to create imidazo[2,1-b]thiazole-based hybrids. For instance, (5-phenylimidazo[2,1-b]thiazol-2-yl)(4-tosylpiperazin-1-yl)methanone was synthesized as part of a series of carbonic anhydrase inhibitors. nih.gov

Triazole Conjugates: Hybrid molecules incorporating a triazole ring have also been developed. These are often designed as potential antimycobacterial agents. rsc.org

Quinazolinone Hybrids: The fusion of quinazolinone with imidazo[2,1-b] nih.govnih.govnih.govthiadiazole has led to the development of hybrid derivatives with antiproliferative properties. biointerfaceresearch.com

Table 2 highlights some of the synthesized conjugate and hybrid molecules based on the 6-phenylimidazo[2,1-b] nih.govnih.govthiazole framework.

Information regarding the stereoselective synthesis specifically for 6-phenylimidazo[2,1-b] nih.govnih.govthiazol-5-amine is not extensively detailed in the provided search results. However, the synthesis of related chiral imidazo[2,1-b] nih.govnih.govthiazine (B8601807) derivatives has been reported, which involves the creation of a stereocenter. For example, the synthesis of 6-[(5-сhloropyridin-2-yl)oxy]-6,7-dihydro-5H-imidazo[2,1-b] nih.govnih.govthiazine results in a chiral center at the C6 position of the thiazine ring. biointerfaceresearch.com While this is a related heterocyclic system, it points towards the possibility of developing stereoselective methods for the 6-phenylimidazo[2,1-b] nih.govnih.govthiazole core, particularly when substitutions at the 5- or 7-positions of the imidazothiazole ring create a chiral center.

Reaction Mechanisms and Pathways in the Synthesis of 6-Phenylimidazo[2,1-b]nih.govnih.govthiazole and its Derivatives

The fundamental synthesis of the imidazo[2,1-b] nih.govnih.govthiazole core generally proceeds via a Hantzsch-type thiazole synthesis followed by an intramolecular cyclization.

A common and well-established pathway for the synthesis of 2,6-disubstituted imidazo[2,1-b] nih.govnih.govnih.govthiadiazoles involves the reaction of a 2-amino-5-substituted-1,3,4-thiadiazole with an α-haloketone, such as a phenacyl bromide. researchgate.net The reaction mechanism is believed to proceed as follows:

Nucleophilic Attack: The exocyclic amino group of the 2-amino-1,3,4-thiadiazole (B1665364) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the α-haloketone.

Intermediate Formation: This initial attack leads to the formation of an intermediate.

Intramolecular Cyclization: Subsequent intramolecular cyclization occurs through the nucleophilic attack of the endocyclic nitrogen atom of the thiadiazole ring onto the carbon bearing the halogen.

Dehydration: The final step involves the dehydration of the cyclized intermediate to yield the aromatic imidazo[2,1-b] nih.govnih.govnih.govthiadiazole ring system.

This general mechanism is applicable to the synthesis of a wide range of derivatives, where the substituents on the starting materials determine the final substitution pattern of the product. researchgate.net

Another powerful method for constructing the imidazo[2,1-b]thiazole scaffold is the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction. mdpi.com This one-pot synthesis involves the reaction of an aldehyde, an amine (such as 2-aminothiazole), and an isocyanide. The reaction proceeds through a series of steps to efficiently generate the fused heterocyclic system. mdpi.com

Compound Information

Table 1: Representative Substituted 6-Phenylimidazo[2,1-b] nih.govnih.govthiazole Derivatives
Compound NameSubstituents and PositionReference
3-(6-(4-Nitrophenyl)imidazo[2,1-b] nih.govnih.govnih.govthiadiazol-2-yl)-1H-indole4-Nitrophenyl at position 6, Indole at position 2 nih.gov
5-Methoxy-3-[6-(3-methoxyphenyl)imidazo[2,1-b] nih.govnih.govnih.govthiadiazol-2-yl]-1H-indole hydrobromide3-Methoxyphenyl at position 6, 5-Methoxy-1H-indol-3-yl at position 2 nih.gov
6-Phenylimidazo[2,1-b]thiazole-3-carboxylic acidCarboxylic acid at position 3 bldpharm.com
6-(4-(3-(5-(tert-Butyl)isoxazol-3-yl)ureido)phenyl)-N-(3-(dimethylamino)propyl)imidazo[2,1-b]thiazole-3-carboxamideSubstituted phenyl at position 6, Carboxamide at position 3 nih.gov
N-((6-(4-Iodophenyl)-2-R-imidazo[2,1-b] nih.govnih.govnih.gov-thiadiazol-5-yl)methyl)-alkyl/heterylamine4-Iodophenyl at position 6, Alkyl/heterylamine methyl at position 5 eesa-journal.com
6-Phenylimidazo[2,1-b] nih.govnih.govthiazole-5-carboxylic acidCarboxylic acid at position 5 evitachem.com
Table 2: Conjugate and Hybrid Molecules Based on 6-Phenylimidazo[2,1-b] nih.govnih.govthiazole
Hybrid ClassExample CompoundSynthetic ApproachReference
Indole Conjugates3-(6-Phenylimidazo[2,1-b] nih.govnih.govnih.govthiadiazol-2-yl)-1H-indoleReaction of 5-(1H-indol-3-yl)-1,3,4-thiadiazol-2-amine with 2-bromoethanone nih.gov
Piperazine Conjugates(5-Phenylimidazo[2,1-b]thiazol-2-yl)(4-tosylpiperazin-1-yl)methanoneCoupling of a substituted piperazine with an imidazo[2,1-b]thiazole carboxylic acid derivative nih.gov
Triazole ConjugatesBenzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivativesMulti-step synthesis involving the formation of a triazole ring linked to the imidazothiazole core rsc.org
Quinazolinone HybridsQuinazolinone-imidazo[2,1-b] nih.govnih.govnih.govthiadiazole hybrid derivativesDesign and synthesis of hybrid molecules incorporating both pharmacophores biointerfaceresearch.com

Advanced Structural Characterization and Spectroscopic Elucidation of 6 Phenylimidazo 2,1 B 1 2 Thiazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), and the connectivity between them.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of 6-phenylimidazo[2,1-b] nih.govnih.govthiazol-5-amine would be expected to reveal distinct signals corresponding to each chemically non-equivalent proton in the molecule. The chemical shift (δ) of these signals, their integration (relative number of protons), and their multiplicity (splitting pattern) would provide crucial structural information.

Expected ¹H NMR Data:

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity
NH₂Broad singlets
Phenyl-H (ortho, meta, para)~7.0 - 8.0m
Imidazo-H~7.0 - 8.0s
Thiazole-H (C2-H)~6.5 - 7.5d
Thiazole-H (C3-H)~7.0 - 8.0d

Note: The table above represents predicted values based on general knowledge of similar heterocyclic systems. Actual experimental data for 6-Phenylimidazo[2,1-b] nih.govnih.govthiazol-5-amine is not currently available in the searched scientific literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and its electronic environment.

Expected ¹³C NMR Data:

Carbon Assignment Expected Chemical Shift (ppm)
Phenyl C (quaternary)~130 - 140
Phenyl C-H~120 - 130
Imidazo C=N~140 - 150
Imidazo C-N~110 - 120
Imidazo C-S~145 - 155
Thiazole (B1198619) C-S~115 - 125
Thiazole C-N~100 - 110
C-NH₂~135 - 145

Note: This table contains predicted chemical shift ranges based on analogous structures. Specific experimental ¹³C NMR data for 6-Phenylimidazo[2,1-b] nih.govnih.govthiazol-5-amine could not be located in the reviewed sources.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular framework, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would establish the ¹H-¹H coupling networks, for instance, between the protons on the thiazole ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying the connectivity between the different rings and the substituents.

Currently, there are no published 2D NMR data for 6-phenylimidazo[2,1-b] nih.govnih.govthiazol-5-amine.

GIAO Calculations for NMR Spectral Correlation

Gauge-Including Atomic Orbital (GIAO) calculations are a computational method used to predict NMR chemical shifts. By creating a theoretical model of the molecule, its NMR spectra can be simulated and compared with experimental data to aid in signal assignment and structural verification. While GIAO calculations have been applied to related imidazo[2,1-b] nih.govnih.govchemicalbook.comthiadiazole systems to support structural assignments, no such computational studies have been found specifically for 6-phenylimidazo[2,1-b] nih.govnih.govthiazol-5-amine.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, particularly FT-IR, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 6-phenylimidazo[2,1-b] nih.govnih.govthiazol-5-amine would be expected to show characteristic absorption bands for the N-H bonds of the amine group, the C-H bonds of the aromatic rings, and the various C=C, C=N, and C-S bonds within the heterocyclic structure.

Expected FT-IR Data:

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch (amine)3300 - 3500
Aromatic C-H Stretch3000 - 3100
C=C Stretch (aromatic)1450 - 1600
C=N Stretch (imidazole)1600 - 1690
C-N Stretch1250 - 1350
C-S Stretch600 - 800

Note: The data in this table is based on characteristic vibrational frequencies for the respective functional groups. No experimentally obtained FT-IR spectrum for 6-Phenylimidazo[2,1-b] nih.govnih.govthiazol-5-amine has been identified in the available literature.

Raman Spectroscopy Applications

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about a molecule's vibrational modes. By scattering monochromatic light, typically from a laser, and analyzing the frequency shifts of the scattered light, a unique spectral fingerprint of the molecule can be obtained. This fingerprint is highly specific and can be used to identify the compound, determine its structural features, and probe its molecular environment.

For a molecule like 6-Phenylimidazo[2,1-b] nih.govnih.govthiazol-5-amine, Raman spectroscopy would be instrumental in identifying the characteristic vibrations of its constituent functional groups. Key vibrational modes would include:

C-H stretching from the phenyl ring and the imidazothiazole core.

N-H stretching and bending from the primary amine group.

C=C and C=N stretching within the aromatic and heterocyclic rings.

C-N and C-S stretching vibrations of the fused ring system.

While specific Raman spectral data for 6-Phenylimidazo[2,1-b] nih.govnih.govthiazol-5-amine are not detailed in the reviewed literature, the application of this technique is fundamental in the structural confirmation of related heterocyclic systems. It serves as a complementary technique to infrared (IR) spectroscopy, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns. The calculated molecular weight of 6-Phenylimidazo[2,1-b] nih.govnih.govthiazol-5-amine is 215.28 g/mol , corresponding to the molecular formula C₁₁H₉N₃S.

Upon ionization in a mass spectrometer, typically through electron impact (EI) or electrospray ionization (ESI), the molecule forms a molecular ion ([M]⁺ or [M+H]⁺). This ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure.

Although a specific experimental mass spectrum for 6-Phenylimidazo[2,1-b] nih.govnih.govthiazol-5-amine is not available in the cited literature, likely fragmentation pathways can be predicted based on the analysis of related imidazo[1,2-a]pyridines and thiazole derivatives. nih.govresearchgate.net Key fragmentation processes would likely include:

Homolytic cleavage of bonds, such as the C-O bond in phenoxy-substituted imidazo[1,2-a]pyridines, which suggests that cleavage of the phenyl group or amine substituent could occur. nih.gov

α-cleavage and β-cleavage , particularly in side chains, are common fragmentation pathways for amines. mdpi.com

Loss of small neutral molecules , such as HCN or CH₂N₂ from the imidazole (B134444) ring or cleavage of the thiazole ring.

Fragmentation of the fused heterocyclic system , which can provide diagnostic ions to identify the core scaffold. nih.gov

Analysis of these patterns is crucial for the unambiguous identification of the compound and for distinguishing it from its isomers.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the definitive confirmation of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm), allowing for the determination of a unique elemental formula.

For 6-Phenylimidazo[2,1-b] nih.govnih.govthiazol-5-amine, HRMS would be used to verify its elemental formula of C₁₁H₉N₃S. The technique distinguishes between compounds that have the same nominal mass but different elemental compositions. While specific experimental HRMS data for the title compound are not reported in the available search results, it is a standard characterization method for newly synthesized compounds in medicinal chemistry, as demonstrated in studies of related imidazo-[2,1-b]-thiazole derivatives. rsc.org This precise mass measurement provides a high degree of confidence in the compound's identity.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

A crystal structure for 6-Phenylimidazo[2,1-b] nih.govnih.govthiazol-5-amine has not been reported in the searched literature. However, analysis of crystal structures of closely related imidazo[2,1-b]thiazole (B1210989) and imidazo[2,1-b] nih.govnih.govunipa.itthiadiazole derivatives allows for a well-founded prediction of its molecular architecture. nih.govresearchgate.net

Studies on analogous compounds reveal that the fused imidazo-thiazole ring system is typically planar or nearly planar. nih.govresearchgate.net A key conformational feature is the dihedral angle between the plane of the fused heterocyclic system and the attached phenyl ring. In a related compound, 2-isobutyl-6-phenylimidazo[2,1-b] nih.govnih.govunipa.itthiadiazole, this angle was found to be 24.21(6)°. nih.gov In another example, 2-phenyl-5,6,7,8-tetrahydroimidazo[2,1-b] nih.govnih.govbenzothiazole, the phenyl substituent is twisted by 16.96 (13)° and 22.89 (12)° in two independent molecules within the crystal. researchgate.net This suggests that the phenyl ring in 6-Phenylimidazo[2,1-b] nih.govnih.govthiazol-5-amine is also likely twisted out of the plane of the heterocyclic core.

Table 1: Crystallographic Data for Related Imidazo[2,1-b]thiazole Derivatives
CompoundCrystal SystemSpace GroupKey Dihedral Angle (Heterocycle-Phenyl)Reference
2-Isobutyl-6-phenylimidazo[2,1-b] nih.govnih.govunipa.itthiadiazoleMonoclinicP2₁/c24.21(6)° nih.gov
2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b] nih.govnih.govbenzothiazoleMonoclinicP2₁/c16.96(13)° / 22.89(12)° researchgate.net

The way molecules arrange themselves in a crystal lattice is governed by a network of intermolecular interactions. These interactions, though weaker than covalent bonds, dictate the crystal's stability and its physical properties. Based on the functional groups present in 6-Phenylimidazo[2,1-b] nih.govnih.govthiazol-5-amine (an amine group, a phenyl ring, and an aromatic heterocyclic system), several types of interactions are expected to play a role in its crystal packing.

Without a definitive crystal structure, a direct analysis is not possible. However, drawing from studies on similar structures, the following interactions are anticipated: nih.govnih.gov

Hydrogen Bonding: The primary amine group (-NH₂) is a strong hydrogen bond donor, while the nitrogen atoms of the imidazole ring are potential acceptors. This would likely lead to the formation of N-H···N hydrogen bonds, which are common in linking molecules into dimers, chains, or more complex networks. nih.gov

π–π Stacking: The presence of both a phenyl ring and a planar imidazothiazole ring system creates opportunities for π–π stacking interactions. These occur when the aromatic rings pack in a face-to-face or offset manner, contributing significantly to the crystal's stability. Such interactions were noted in the crystal structure of 2-isobutyl-6-phenylimidazo[2,1-b] nih.govnih.govunipa.itthiadiazole. nih.gov

C-H···π Interactions: The hydrogen atoms on the phenyl ring and the heterocyclic core can act as weak donors, interacting with the π-electron clouds of adjacent aromatic rings. nih.gov

These non-covalent forces collectively determine the final three-dimensional supramolecular architecture of the compound in its solid state.

Hirshfeld surface analysis is a modern computational method used to visualize and quantify the various intermolecular interactions within a crystal. nih.gov This analysis maps properties onto a surface defined by the region where the electron density of a molecule contributes more than that of all other molecules in the crystal.

This technique has not been applied to 6-Phenylimidazo[2,1-b] nih.govnih.govthiazol-5-amine due to the absence of its single-crystal X-ray data. However, its application to related thiazole derivatives demonstrates its utility. nih.gov The analysis generates:

d_norm maps: These maps highlight regions of close intermolecular contact. Red spots on the map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other strong interactions.

2D Fingerprint Plots: These plots summarize all intermolecular contacts by plotting the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). Each type of interaction (e.g., H···H, N···H, C···H) has a characteristic appearance on the plot, and the area can be integrated to quantify its percentage contribution to the total crystal packing.

For example, in a study of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, Hirshfeld analysis revealed the dominant role of various contacts in the crystal packing. nih.gov

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Thiazole Derivative nih.gov
Interaction TypeContribution (%)
H···H37.6%
O···H/H···O16.8%
S···H/H···S15.4%
N···H/H···N13.0%
C···H/H···C7.6%

If crystallographic data for 6-Phenylimidazo[2,1-b] nih.govnih.govthiazol-5-amine were available, a similar analysis would provide quantitative insight into the contributions of N-H···N, C-H···π, and π–π stacking interactions to its solid-state architecture. Furthermore, energy framework calculations could be employed to compute the interaction energies between molecules, providing a deeper understanding of the crystal's stability and mechanical properties.

Computational and Theoretical Investigations of 6 Phenylimidazo 2,1 B 1 2 Thiazol 5 Amine

Quantum Chemical Studies

Quantum chemical studies apply the principles of quantum mechanics to investigate the electronic structure and properties of molecules. These methods provide a foundational understanding of a molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structures

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com For 6-Phenylimidazo[2,1-b] Current time information in Napa County, US.nih.govthiazol-5-amine, DFT calculations would be employed to determine its most stable three-dimensional shape (optimized geometry). This involves calculating bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

The calculations would also reveal key electronic properties like total energy, dipole moment, and the distribution of electron density. These parameters are crucial for understanding the molecule's polarity and how it might interact with other molecules or an external electric field.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap and distribution)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

An FMO analysis for 6-Phenylimidazo[2,1-b] Current time information in Napa County, US.nih.govthiazol-5-amine would involve:

Visualizing the distribution of the HOMO and LUMO across the molecule's atomic framework. This would show which parts of the molecule are electron-rich (HOMO) and electron-poor (LUMO).

Calculating the energy gap (ΔE) between the HOMO and LUMO. A small energy gap generally indicates high chemical reactivity and suggests that the molecule can be easily excited. mdpi.com This value is critical for predicting the molecule's stability and its potential as a component in electronic materials.

Note: No specific HOMO-LUMO energy gap data for 6-Phenylimidazo[2,1-b] Current time information in Napa County, US.nih.govthiazol-5-amine could be located in the searched literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It uses a color scale to indicate different regions of charge distribution. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.

For 6-Phenylimidazo[2,1-b] Current time information in Napa County, US.nih.govthiazol-5-amine, an MEP map would identify the most reactive sites for intermolecular interactions, such as hydrogen bonding, and would highlight the electronegative nitrogen and sulfur atoms as likely centers of negative potential. mdpi.com

Natural Bond Orbital (NBO) Analysis

Note: While NBO analysis is a standard computational tool, no data tables of specific donor-acceptor interactions or stabilization energies for 6-Phenylimidazo[2,1-b] Current time information in Napa County, US.nih.govthiazol-5-amine were found in the reviewed literature.

Fukui Functions and Reactivity Descriptors

Fukui functions are used within DFT to predict which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. These functions, along with other "reactivity descriptors" (like chemical potential, hardness, and softness), provide a quantitative measure of local reactivity. A computational study on 6-Phenylimidazo[2,1-b] Current time information in Napa County, US.nih.govthiazol-5-amine would use these descriptors to rank the reactivity of different sites on the molecule, offering a more detailed picture than MEP analysis alone.

Molecular Modeling and Dynamics Simulations

While quantum chemical studies focus on static, single-molecule properties, molecular modeling and dynamics simulations are used to study the behavior of molecules over time and in complex environments (like in a solvent or interacting with a biological target).

For 6-Phenylimidazo[2,1-b] Current time information in Napa County, US.nih.govthiazol-5-amine, molecular dynamics simulations could be used to:

Simulate its movement and conformational changes in an aqueous or solvent environment.

Model its interaction with a biological target, such as an enzyme active site. This is a common approach in drug discovery, often referred to as molecular docking, to predict the binding affinity and orientation of a potential drug molecule. rsc.orgbiointerfaceresearch.com

However, specific studies detailing molecular dynamics or dedicated modeling for 6-Phenylimidazo[2,1-b] Current time information in Napa County, US.nih.govthiazol-5-amine were not identified in the available literature.

Molecular Docking Studies for Receptor Binding Affinity and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in understanding the binding affinity and interaction patterns between derivatives of the 6-phenylimidazo[2,1-b]thiazole (B182960) scaffold and their biological targets.

Research on related imidazo[2,1-b] nih.govnih.govvulcanchem.comthiadiazole derivatives has demonstrated that these compounds form stable complexes with enzymes like Fer kinase. biointerfaceresearch.comresearchgate.net Docking studies calculate a binding energy score, which indicates the strength of the interaction; more negative values suggest stronger binding. For instance, various derivatives have shown binding energies ranging from -7.9 kcal/mol to -8.8 kcal/mol against Fer kinase. biointerfaceresearch.comresearchgate.net Similarly, studies on other heterocyclic compounds, such as benzimidazole-triazole hybrids targeting DNA gyrase B, have reported binding energies as low as -9.8 kcal/mol, indicating potent interactions. mdpi.com These studies serve as a model for investigating the 6-phenylimidazo[2,1-b]thiazole core, suggesting it has the potential for strong receptor binding.

Table 1: Example Binding Affinities of Related Heterocyclic Compounds from Molecular Docking Studies

Compound Class Target Protein Binding Energy (kcal/mol) Source
N-(5-morpholino-2-arylimidazo[2,1-b] nih.govnih.govvulcanchem.comthiadiazol-6-yl)carboxamides Fer Kinase -7.9 to -8.8 biointerfaceresearch.comresearchgate.net
Benzimidazo-1,2,3-triazole Derivatives DNA Gyrase B -9.7 to -9.8 mdpi.com
Thiazole (B1198619) Derivatives Biofilm-related protein (2XF) -6.6 to -8.1

A critical outcome of molecular docking is the identification of specific amino acid residues within the protein's binding site that interact with the ligand. These interactions are fundamental to the ligand's affinity and selectivity. For derivatives of the closely related imidazo[2,1-b] nih.govnih.govvulcanchem.comthiadiazole scaffold, docking studies have pinpointed several key residues in the active site of Fer kinase.

Interactions are often characterized by hydrogen bonds and hydrophobic contacts. For example, one derivative was found to be anchored in the active site through five intermolecular hydrogen bonds with the amino acids Asn 573, Asp 684, Asn 689, Asp 702, and Lys 591. researchgate.net Other derivatives formed hydrogen bonds with residues such as Arg 688 and Asp 644. biointerfaceresearch.com The identification of these specific interactions is crucial for understanding the structure-activity relationship (SAR) and for designing new derivatives with improved potency and selectivity.

Molecular Dynamics (MD) Simulations for Protein-Ligand Complex Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. dntb.gov.ua MD simulations track the movements and interactions of every atom in the protein-ligand complex over time, providing insights into the stability of the binding pose and the conformational dynamics of both the ligand and the protein. researchgate.net This computational method is used to validate docking results and to assess whether the predicted binding mode is stable over a period of nanoseconds.

The stability of the complex is often evaluated by analyzing parameters such as the root-mean-square deviation (RMSD) of the atoms from their initial positions. A stable RMSD over the simulation time suggests that the ligand remains securely in the binding pocket. MD simulations can also be used to calculate binding free energies, which provide a more rigorous estimate of binding affinity than docking scores alone. For related thiazole derivatives, MD simulations have been used to confirm the stability of the ligand in the binding site and to support their potential as durable inhibitors. dntb.gov.ua The application of these simulations to the 6-phenylimidazo[2,1-b]thiazole core would be essential to confirm the stability of its predicted interactions with target proteins.

Pharmacophore Modeling and Ligand-Based Drug Design (LBDD)

Pharmacophore modeling is a powerful tool in ligand-based drug design (LBDD). A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target.

In cases where the 3D structure of the target protein is unknown, a pharmacophore model can be developed based on a set of known active molecules. This model serves as a 3D query to screen virtual libraries for new compounds that match the pharmacophore and are therefore likely to be active. For scaffolds like imidazo[2,1-b]thiazole (B1210989), a pharmacophore model would typically include features such as the aromatic phenyl ring, the fused heterocyclic system, and the amine group, defining their spatial relationships as crucial for biological activity. This approach, often combined with quantitative structure-activity relationship (QSAR) studies, helps in designing new derivatives with potentially higher potency.

Predictive Computational Tools in Research (excluding clinical data)

Beyond studying ligand-target interactions, computational tools are widely used to predict the pharmacokinetic properties of new chemical entities early in the research phase.

In silico ADMET prediction involves using computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. These predictions are vital for prioritizing which compounds should be synthesized and advanced to more resource-intensive experimental testing. biointerfaceresearch.com Studies on related imidazo[2,1-b] nih.govnih.govvulcanchem.comthiadiazole and other heterocyclic derivatives have successfully used these tools to evaluate their drug-likeness. biointerfaceresearch.comresearchgate.netmdpi.com

Properties such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for mutagenicity (AMES test) are commonly predicted. mdpi.com For example, computational analysis of N-(5-morpholino-2-arylimidazo[2,1-b] nih.govnih.govvulcanchem.comthiadiazol-6-yl)carboxamides indicated favorable pharmacokinetic profiles, suggesting they are promising lead compounds. biointerfaceresearch.comresearchgate.net These tools help researchers to flag compounds that are likely to have poor oral bioavailability or potential toxicity issues, allowing them to focus efforts on candidates with a higher probability of success.

Table 2: Representative In Silico ADMET Predictions for Related Heterocyclic Scaffolds

ADMET Parameter Predicted Property for Related Derivatives Significance in Research Source
Human Intestinal Absorption (HIA) Good to excellent (e.g., 99-100%) Indicates potential for oral bioavailability mdpi.com
Blood-Brain Barrier (BBB) Penetration Predicted to be non-penetrant Suggests lower potential for CNS side effects mdpi.com
AMES Toxicity Predicted to be non-mutagenic Indicates lower risk of carcinogenicity biointerfaceresearch.commdpi.com
P-glycoprotein (P-gp) Substrate Predicted to be non-substrate Reduces likelihood of efflux-mediated drug resistance researchgate.net

Drug-Likeness and Bioavailability Assessment for Research Prioritization

In the early stages of drug discovery, computational methods are invaluable for predicting the pharmacokinetic properties of a compound, a practice often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This in silico analysis helps in prioritizing synthesized compounds for further experimental investigation by weeding out those with a high probability of poor bioavailability or undesirable drug-like characteristics. For the chemical compound 6-Phenylimidazo[2,1-b] nih.govnih.govthiazol-5-amine and its analogs, these computational evaluations are crucial.

A key component of this assessment is the evaluation of a compound's adherence to established drug-likeness rules, most notably Lipinski's Rule of Five. This rule posits that a compound is more likely to be orally bioavailable if it meets certain criteria related to its molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. biruni.edu.trmdpi.com Specifically, an orally active drug typically has a molecular weight of less than 500 Daltons, a logP (a measure of lipophilicity) not greater than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. biruni.edu.tr

While specific experimental or in silico ADMET data for 6-Phenylimidazo[2,1-b] nih.govnih.govthiazol-5-amine is not extensively available in the public domain, studies on closely related analogs, such as N-(5-morpholino-2-arylimidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazol-6-yl)carboxamides, provide valuable insights into the potential drug-like properties of this class of compounds. researchgate.netbiointerfaceresearch.com These studies perform computational analyses to predict various pharmacokinetic parameters.

The following tables present predicted ADMET properties for a series of N-(5-morpholino-2-arylimidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazol-6-yl)carboxamide analogs (Compounds 2a-f), which share a core heterocyclic structure with 6-Phenylimidazo[2,1-b] nih.govnih.govthiazol-5-amine. researchgate.net These data are used to assess their potential as drug candidates.

Table 1: Predicted Physicochemical Properties of N-(5-morpholino-2-arylimidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazol-6-yl)carboxamide Analogs researchgate.net

CompoundMolecular Weight ( g/mol )logPHydrogen Bond AcceptorsHydrogen Bond Donors
2a 413.482.8571
2b 399.452.4671
2c 475.563.8671
2d 461.533.4771
2e 554.464.6571
2f 540.434.2671

Data derived from a study on N-(5-morpholino-2-arylimidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazol-6-yl)carboxamides. researchgate.net

Table 2: Predicted ADME Properties of N-(5-morpholino-2-arylimidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazol-6-yl)carboxamide Analogs researchgate.net

CompoundWater Solubility (logS)Intestinal Absorption (%)BBB PermeabilityP-gp Substrate
2a -4.1291.3NoNo
2b -3.7591.3NoNo
2c -5.1591.5NoNo
2d -4.7891.5NoNo
2e -5.9191.8NoNo
2f -5.5491.8NoNo

Data derived from a study on N-(5-morpholino-2-arylimidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazol-6-yl)carboxamides. researchgate.net

The data on these analogs suggest that compounds in this family generally exhibit good predicted intestinal absorption. researchgate.net Furthermore, none of the evaluated analogs are predicted to be substrates for P-glycoprotein (P-gp), a transmembrane protein that can pump foreign substances out of cells, which is a favorable characteristic for drug candidates. researchgate.net However, the predicted blood-brain barrier (BBB) permeability is low for all the analogs, indicating they may not be suitable for targeting the central nervous system. researchgate.net

The analysis of these analogs, in the context of drug-likeness and bioavailability, underscores the importance of such computational screening in the early phases of drug development. By evaluating these parameters, researchers can prioritize compounds that are more likely to have favorable pharmacokinetic profiles, thereby directing synthetic and experimental efforts toward the most promising candidates within the 6-Phenylimidazo[2,1-b] nih.govnih.govthiazole class.

Molecular Mechanisms of Biological Activity and Receptor Interactions of 6 Phenylimidazo 2,1 B 1 2 Thiazol 5 Amine Analogues

Anticancer Mechanistic Investigations

Derivatives of 6-phenylimidazo[2,1-b]thiazole (B182960) have been the subject of extensive research for their potential as anticancer agents. These investigations have uncovered multiple mechanisms through which these compounds exert their cytotoxic and antiproliferative effects, including the modulation of critical enzyme activities and the induction of programmed cell death.

Modulation of Kinase Activity

Kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer, making them prime targets for therapeutic intervention. Analogues of 6-phenylimidazo[2,1-b]thiazole have been identified as potent inhibitors of several key kinases implicated in oncogenesis.

FMS-like Tyrosine Kinase 3 (FLT3): A series of 6-phenylimidazo[2,1-b]thiazole derivatives have been synthesized and identified as a new class of FLT3 inhibitors. nih.gov These compounds showed potent activity against the FLT3-dependent human acute myeloid leukemia (AML) cell line MV4-11, while exhibiting minimal activity against the FLT3-independent HeLa cell line. nih.gov One of the most potent compounds, 6-(4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)phenyl)-N-(3-(dimethylamino)propyl)imidazo[2,1-b]thiazole-3-carboxamide (Compound 19), displayed an IC₅₀ value of 0.022 µM in an enzymatic assay against FLT3 and an IC₅₀ of 0.002 µM in the cellular assay using MV4-11 cells. nih.gov Further investigation of an imidazothiazole-based B-Raf inhibitor also showed a 73.14% inhibition of FLT3 kinase at a 1 µM concentration. tandfonline.com

B-Raf Kinase: The B-Raf kinase, particularly the V600E mutant, is a key driver in several cancers, including melanoma. Imidazothiazole-based derivatives have been developed as potent inhibitors of this kinase. nih.govtandfonline.comnapier.ac.uknih.gov A specific derivative, Compound 1zb , demonstrated high potency against the V600E-B-RAF mutant with an IC₅₀ value of 0.978 nM. nih.govtandfonline.com This compound also showed selectivity for the mutant B-RAF over other kinases and was more potent than the standard drug sorafenib (B1663141) in melanoma cell lines. nih.govtandfonline.com

Epidermal Growth Factor Receptor (EGFR): The imidazo[2,1-b]thiazole (B1210989) scaffold has been utilized to develop inhibitors of the EGFR family of receptor tyrosine kinases. nih.gov A novel class of these compounds was designed to act as multitargeted inhibitors of both the insulin-like growth factor receptor (IGF-1R) and EGFR. nih.gov While specific IC₅₀ values for 6-phenylimidazo[2,1-b]thiazole analogues against EGFR are not detailed in the provided sources, closely related benzo tandfonline.comnapier.ac.ukimidazo[2,1-b]thiazole derivatives have shown significant EGFR inhibitory activity. nih.gov

Pim-1 Kinase: The Pim-1 kinase is a serine/threonine kinase involved in cell cycle progression and apoptosis resistance. While direct inhibition by 6-phenylimidazo[2,1-b]thiazole analogues is not extensively documented, related bis-thiazole derivatives have been synthesized and evaluated as potent Pim-1 inhibitors. nih.govfrontiersin.org Two such derivatives, Compound 3b and Compound 8b , exhibited strong inhibitory activity against Pim-1 kinase with IC₅₀ values of 0.32 µM and 0.24 µM, respectively, which were comparable to the well-known kinase inhibitor staurosporine. nih.gov These findings suggest that thiazole-containing scaffolds are promising for the development of Pim-1 inhibitors.

Fer/FerT, and DHFR: Based on the reviewed scientific literature, there is currently no available data on the modulation of Fer/FerT kinases or dihydrofolate reductase (DHFR) by 6-phenylimidazo[2,1-b]thiazole analogues. nih.govmdpi.commdpi.comrjpbr.comresearchgate.netresearchgate.netbiointerfaceresearch.com

Table 1: Kinase Inhibitory Activity of 6-Phenylimidazo[2,1-b]thiazole Analogues Interact with the data table to filter and sort results.

Compound Class Target Kinase Specific Analogue IC₅₀ (nM) Source(s)
6-Phenylimidazo[2,1-b]thiazole FLT3 Compound 19 22 nih.gov
Imidazothiazole B-Raf (V600E) Compound 1zb 0.978 nih.govtandfonline.com
Imidazothiazole RAF1 Compound 1zb 8.2 nih.govtandfonline.com
Bis-thiazole Pim-1 Compound 3b 320 nih.gov
Bis-thiazole Pim-1 Compound 8b 240 nih.gov

Inhibition of Tubulin Polymerization

The inhibition of tubulin polymerization is a well-established anticancer strategy that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. However, based on the reviewed literature, there is no specific evidence to suggest that 6-phenylimidazo[2,1-b]thiazole analogues exert their anticancer effects through the inhibition of tubulin polymerization.

Induction of Programmed Cell Death Pathways (Apoptosis, Necroptosis)

A crucial mechanism of action for many anticancer agents is the induction of programmed cell death in malignant cells. Research has shown that 6-phenylimidazo[2,1-b]thiazole analogues can trigger apoptosis.

Apoptosis: One study demonstrated that 3-(3-trifluoromethylphenyl)-6-phenylimidazo[2,1-b]thiazole (Compound 4j) induced significant cytotoxicity in HeLa cells and that this effect was mediated by the activation of caspase-3 and caspase-8, key executioner and initiator caspases in the apoptotic cascade. nih.gov Similarly, the potent B-Raf inhibitor, Compound 1zb , was found to induce apoptosis in the UACC-62 melanoma cell line, an effect confirmed by the release of caspase-3/7. tandfonline.com Further studies on related bis-thiazole derivatives showed that they induced apoptotic cell death, which was associated with the upregulation of pro-apoptotic genes like Bax and Puma, and the downregulation of the anti-apoptotic gene Bcl-2. frontiersin.org

Necroptosis: While the thiazole (B1198619) ring structure has been incorporated into polypeptides designed to induce both apoptosis and necroptosis, there is no specific information in the reviewed literature indicating that small molecule 6-phenylimidazo[2,1-b]thiazole analogues induce this form of programmed necrosis. nih.gov

Antiproliferative Effects in Cellular Models and Associated Molecular Markers

The anticancer potential of 6-phenylimidazo[2,1-b]thiazole analogues has been confirmed through their antiproliferative activity against a variety of human cancer cell lines.

These compounds have demonstrated potent growth inhibition in cell lines derived from cervical cancer (HeLa), breast cancer (MDA-MB-231), lung cancer (A549), and leukemia (THP1). nih.gov For instance, 3-(3-trifluoromethylphenyl)-6-phenylimidazo[2,1-b]thiazole (Compound 4j) showed an IC₅₀ value as low as 6.5 µM in HeLa cells. nih.gov FACS analysis revealed that this compound arrests the cell cycle in the G0/G1 phase. nih.gov

In the context of melanoma, the imidazothiazole-based B-Raf inhibitor, Compound 1zb , was highly effective against four different melanoma cell lines, with IC₅₀ values ranging from 0.18 to 0.59 µM, demonstrating superior potency compared to sorafenib. nih.govtandfonline.com Furthermore, the FLT3 inhibitor Compound 19 was exceptionally potent against the FLT3-ITD positive AML cell line MV4-11, with an IC₅₀ of 2 nM. nih.gov

Table 2: Antiproliferative Activity of 6-Phenylimidazo[2,1-b]thiazole Analogues in Cancer Cell Lines Interact with the data table to filter and sort results.

Analogue Cancer Cell Line IC₅₀ (µM) Source(s)
3-(3-Trifluoromethylphenyl)-6-phenylimidazo[2,1-b]thiazole (4j) HeLa 6.5 nih.gov
Compound 1zb UACC-62 (Melanoma) 0.18 nih.govtandfonline.com
Compound 1zb SK-MEL-2 (Melanoma) 0.21 tandfonline.com
Compound 1zb SK-MEL-5 (Melanoma) 0.59 tandfonline.com
Compound 1zb SK-MEL-28 (Melanoma) 0.24 tandfonline.com
Compound 19 MV4-11 (AML) 0.002 nih.gov
3-(3-Chlorophenyl)-6-phenylimidazo[2,1-b]thiazole (4i) HeLa 8.9 nih.gov
3-(3-Chlorophenyl)-6-phenylimidazo[2,1-b]thiazole (4i) MDA-MB-231 >50 nih.gov
3-(3-Chlorophenyl)-6-phenylimidazo[2,1-b]thiazole (4i) A549 >50 nih.gov
3-(3-Chlorophenyl)-6-phenylimidazo[2,1-b]thiazole (4i) THP1 37.1 nih.gov

Antimicrobial Research Focus

In addition to their anticancer properties, the imidazo[2,1-b]thiazole scaffold has been investigated for its potential in treating infectious diseases, most notably tuberculosis.

Anti-Mycobacterial Activity (e.g., Mycobacterium tuberculosis H37Ra)

Several studies have highlighted the activity of 6-phenylimidazo[2,1-b]thiazole analogues against Mycobacterium tuberculosis.

A series of N²-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides showed varying degrees of inhibition (from 17% to 98%) against M. tuberculosis H37Rv in a primary screen at a concentration of 12.5 µg/mL. nih.gov Another study focusing on N'-(arylidene)-2-[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazides identified Compound 3e as the most active, with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL against the H37Rv strain. dergipark.org.tr

More recently, a series of imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives were synthesized and tested against the M. tuberculosis H37Ra strain. rsc.org The benzo-[d]-imidazo-[2,1-b]-thiazole derivative IT10 , which contains a 4-nitro phenyl group, was particularly potent, with an IC₅₀ of 2.32 µM and an IC₉₀ of 7.05 µM. rsc.org Another compound in the same series, IT06 , which has a 2,4-dichloro phenyl moiety, also showed significant activity with an IC₅₀ of 2.03 µM. rsc.org

Table 3: Anti-Mycobacterial Activity of Imidazo[2,1-b]thiazole Analogues Interact with the data table to filter and sort results.

Compound Class Strain Analogue Activity Source(s)
N'-(arylidene)-2-[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazides M. tuberculosis H37Rv Compound 3e MIC: 6.25 µg/mL dergipark.org.tr
Benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide M. tuberculosis H37Ra IT10 IC₅₀: 2.32 µM rsc.org
Benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide M. tuberculosis H37Ra IT06 IC₅₀: 2.03 µM rsc.org
N²-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides M. tuberculosis H37Rv Various 17-98% inhibition at 12.5 µg/mL nih.gov
Inhibition of Essential Bacterial Enzymes

The antibacterial effects of 6-phenylimidazo[2,1-b] nih.govnih.govthiazol-5-amine analogues are, in part, attributed to their ability to inhibit crucial bacterial enzymes that are absent in or structurally distinct from their mammalian counterparts. This selectivity makes them attractive candidates for the development of new antimicrobial agents.

Pantothenate Synthetase:

Pantothenate synthetase (PS) is a key enzyme in the biosynthesis of pantothenate (vitamin B5), a precursor to the essential cofactor, coenzyme A. Inhibition of this enzyme disrupts bacterial growth and survival. Researchers have designed and synthesized imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives based on previously identified inhibitors of Mycobacterium tuberculosis (MTB) PS. nih.gov In one such study, a series of thirty compounds were evaluated for their ability to inhibit MTB PS. nih.gov One of the most potent compounds identified was 2-methyl-N'-(4-phenoxybenzoyl)benzo[d]imidazo[2,1-b]thiazole-3-carbohydrazide, which exhibited an IC50 of 0.53 ± 0.13 µM against MTB PS. nih.gov This compound also demonstrated a minimum inhibitory concentration (MIC) of 3.53 µM against replicating MTB and showed a 1.5 log reduction of M. marinum load in a Zebra fish model at a dose of 10mg/kg. nih.gov

Enoyl-acyl carrier protein reductase (InhA):

InhA, an enoyl-acyl carrier protein reductase, is a vital enzyme in the type II fatty acid synthase (FAS-II) system of Mycobacterium tuberculosis, responsible for the synthesis of mycolic acids, a major component of the mycobacterial cell wall. nih.govnih.gov Direct inhibitors of InhA are considered promising drug candidates, particularly against isoniazid-resistant strains of M. tuberculosis. nih.gov High-throughput screening has led to the discovery of various classes of InhA inhibitors, including arylamides. nih.govnih.gov The general structure of these inhibitors often includes a phenyl ring that establishes hydrophobic contacts with residues such as Leu218 and Val203 within the InhA active site. nih.gov The potency of these inhibitors can be significantly enhanced by the introduction of electron-withdrawing groups on the phenyl ring. nih.gov For instance, the introduction of a 3-Cl or 3-CF3 group on the phenyl ring of an arylamide inhibitor greatly increased its potency, resulting in IC50 values of 3.07 µM and 6.26 µM, respectively. nih.gov

Glycylpeptide N-tetradecanoyl transferase:

Antibacterial and Antifungal Mechanistic Studies

The antimicrobial properties of 6-phenylimidazo[2,1-b] nih.govnih.govthiazol-5-amine analogues have been investigated against a range of pathogenic bacteria and fungi.

Staphylococcus aureus :

Derivatives of the imidazo[2,1-b]thiazole scaffold have demonstrated notable activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). A series of N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides were synthesized and showed antimicrobial activity against S. aureus ATCC 6538 with MIC values ranging from 0.24 to 25 µg/mL. researchgate.net In another study, 5,6-dihydroimidazo[2,1-b]thiazole compounds were identified as a new class of antimicrobial agents against MRSA. mdpi.com The most active compound in this series exhibited a MIC90 value of 3.7 µg/mL against MRSA and was shown to inhibit DNA gyrase activity, suggesting a potential mechanism of action. mdpi.com

Candida albicans :

The antifungal activity of imidazo[2,1-b]thiazole derivatives extends to pathogenic fungi such as Candida albicans. The primary mechanism of action for many antifungal agents is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. wikipedia.orgnih.gov While the precise mechanism for all imidazo[2,1-b]thiazole derivatives is not fully elucidated, their structural similarity to other azole antifungals suggests a potential for targeting this pathway. Some newly synthesized thiazole derivatives have shown very strong activity against clinical C. albicans isolates, with MIC values as low as 0.008–7.81 µg/mL. biointerfaceresearch.com The mechanism of action for these compounds is thought to be related to disruption of the fungal cell wall or cell membrane. biointerfaceresearch.com

Pseudomonas aeruginosa :

Pseudomonas aeruginosa is a challenging Gram-negative pathogen. While some imidazo[2,1-b]thiazole derivatives have been screened against this bacterium, the activity is often less pronounced compared to Gram-positive bacteria. nih.gov However, certain N2-arylidene-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl) acetic acid hydrazides have been evaluated for their antibacterial activity against P. aeruginosa ATCC 27853. nih.gov

Escherichia coli :

Similar to P. aeruginosa, the efficacy of imidazo[2,1-b]thiazole derivatives against Escherichia coli can be variable. In a study of N2-arylidene-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl) acetic acid hydrazides, one compound displayed notable efficacy against E. coli ATCC 25922. nih.gov The mechanism of action against Gram-negative bacteria like E. coli is often hindered by the outer membrane, which can prevent the compounds from reaching their intracellular targets.

Quorum Sensing Suppression and Biofilm Prevention Research

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression, including the formation of biofilms, which are communities of bacteria encased in a protective matrix that are notoriously resistant to antibiotics. nih.govnih.gov Targeting QS and biofilm formation is a promising anti-virulence strategy.

Imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole derivatives have been identified as potent inhibitors of staphylococcal biofilm formation. nih.gov A study of 36 new 2-(6-phenylimidazo[2,-1-b] nih.govnih.govresearchgate.netthiadiazol-2-yl)-1H-indoles found that many were able to inhibit biofilm formation in S. aureus and Staphylococcus epidermidis with biofilm inhibitory concentrations (BIC50) lower than 10 µg/mL. nih.gov Notably, some derivatives showed remarkable anti-biofilm activity against S. aureus ATCC 25923 with BIC50 values as low as 0.5 µg/mL. nih.gov These compounds were found to act on the early stages of biofilm formation without affecting the viability of the planktonic bacteria, making them attractive as anti-virulence agents. nih.gov

Anti-inflammatory Molecular Interactions (e.g., Selective COX-2 Inhibition)

The anti-inflammatory properties of 6-phenylimidazo[2,1-b] nih.govnih.govthiazol-5-amine analogues are primarily linked to their selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by catalyzing the production of prostaglandins. nih.gov Selective COX-2 inhibitors offer the potential for anti-inflammatory efficacy with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme. nih.govnih.gov

A series of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives were synthesized and evaluated for their COX-1 and COX-2 inhibitory activity. nih.govnih.gov All the tested compounds were found to be selective inhibitors of the COX-2 isoenzyme, with IC50 values in the potent range of 0.08-0.16 µM. nih.govnih.gov The study highlighted that the type and size of the amine substituent at the C-5 position of the imidazo[2,1-b]thiazole ring significantly influenced both the potency and selectivity of COX-2 inhibition. nih.govnih.gov One of the most potent and selective compounds identified was N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine, which had an IC50 for COX-2 of 0.08 µM and an IC50 for COX-1 greater than 100 µM, resulting in a high selectivity index. nih.govnih.gov

Research into Other Biological Target Modulations

The therapeutic potential of 6-phenylimidazo[2,1-b] nih.govnih.govthiazol-5-amine analogues extends beyond their antimicrobial and anti-inflammatory activities, with research exploring their effects on other biological targets.

Anthelmintic Mode of Action

Imidazothiazole derivatives have a well-established history as anthelmintic agents. The mode of action of many anthelmintic drugs involves targeting the neuromuscular system of the parasite, leading to paralysis and expulsion from the host. Levamisole, a well-known imidazothiazole, acts as an agonist at the nicotinic acetylcholine (B1216132) receptors of nematode muscle, causing spastic paralysis.

More recent research has explored novel imidazothiazole sulfides and sulfones for their anthelmintic properties. A series of 6-aryl-3-(3,4-dimethoxy-phenyl)-2-phenylsulfanyl-imidazo[2,1-b]-thiazoles and their corresponding sulfonyl derivatives were synthesized and screened for their anthelmintic activity against the earthworm Pheretima posthuma. The sulfonyl derivatives generally exhibited better anthelmintic activities than the sulfide (B99878) counterparts.

Antiviral Mechanisms

The broad biological activity of the imidazo[2,1-b]thiazole scaffold also includes antiviral effects. A study investigating a series of N2-arylidene-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl) acetic acid hydrazides revealed their potential against a variety of DNA and RNA viruses. nih.gov One derivative showed potent activity against feline coronavirus (FCoV) in Crandell-Rees Feline Kidney (CRFK) cell cultures, with an antiviral EC50 of 7.5 µM. nih.gov Other compounds in the series displayed activity against herpes simplex virus-1 (HSV-1) and vaccinia virus in human embryonic lung (HEL) cell cultures, with EC50 values ranging from 9 to 20 µM. nih.gov The mechanism of antiviral action for these compounds is still under investigation but may involve interference with viral replication processes.

Neuroprotective Mechanisms (e.g., Anti-Alzheimer's research)

Research into the neuroprotective potential of the imidazo[2,1-b]thiazole scaffold has identified several promising mechanisms, although direct studies on 6-Phenylimidazo[2,1-b] nih.govnih.govthiazol-5-amine are limited. The therapeutic potential of this class of compounds in the context of neurodegenerative diseases like Alzheimer's is often linked to their ability to modulate key cellular pathways implicated in neuronal damage.

One of the primary neuroprotective mechanisms associated with imidazo[2,1-b]thiazole derivatives is the blockade of L-type calcium channels. nih.gov A study focused on a library of 4-imidazo[2,1-b]thiazole-1,4-dihydropyridines highlighted their potential to counteract the effects of neurodegeneration. nih.gov The design strategy for these compounds specifically incorporated the imidazo[2,1-b]thiazole nucleus, and it was observed that substituents at positions C2 and C6 of this bicyclic system could influence their neuroprotective activity. nih.gov Compared to the well-known calcium channel blocker nifedipine, certain derivatives from this library exhibited a noteworthy neuroprotective profile. nih.gov This is significant as dysregulation of calcium homeostasis is a key pathological feature in Alzheimer's disease, leading to synaptic dysfunction and neuronal cell death.

Furthermore, the broader thiazole chemical family, to which the imidazo[2,1-b]thiazole core belongs, has been extensively studied for its role in inhibiting acetylcholinesterase (AChE), a primary target in Alzheimer's therapy. A 2021 study synthesized and evaluated a series of thiazole-based derivatives for their AChE inhibitory activity. nih.gov This research revealed that some of these compounds displayed potent inhibition of AChE, with IC50 values in the nanomolar range. nih.gov Molecular docking studies indicated that the active compounds bind within the active site of AChE in a manner similar to the approved drug donepezil. nih.gov While these were not imidazo[2,1-b]thiazole derivatives, this demonstrates the potential of the thiazole ring in designing effective AChE inhibitors.

Another related scaffold, imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole, has been recognized as a valuable framework for developing agents against Alzheimer's disease, suggesting that fused imidazole-thiazole-like structures are of significant interest in this research area. nih.gov The versatility of the imidazo[2,1-b]thiazole nucleus allows for the synthesis of a wide array of derivatives, some of which have been investigated for various biological activities that could be relevant to neuroprotection, such as anti-inflammatory effects. mdpi.com Given that neuroinflammation is a critical component of Alzheimer's pathology, compounds that can mitigate this process may offer therapeutic benefits. plos.org

Receptor-Ligand Binding Studies (e.g., cystic fibrosis transmembrane conductance regulator (CFTR) selective potentiation)

Analogues of 6-phenylimidazo[2,1-b] nih.govnih.govthiazol-5-amine have been the subject of detailed receptor-ligand binding studies, particularly in the context of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Mutations in the CFTR gene, especially the ΔF508 mutation, lead to cystic fibrosis, a life-threatening genetic disorder. nih.gov Small molecules that can enhance the function of this faulty chloride channel, known as potentiators, are a key therapeutic strategy.

Research has shown that 4-imidazo[2,1-b]thiazole-1,4-dihydropyridines, which are structurally related to the subject compound, can act as effective potentiators of the mutated ΔF508-CFTR channel. nih.govnih.gov These compounds were developed to have high selectivity for nonvascular tissue, minimizing the cardiovascular effects typically associated with dihydropyridine (B1217469) calcium channel blockers. nih.gov

In one study, a series of both newly and previously synthesized 4-imidazo[2,1-b]thiazoles-1,4-dihydropyridines were screened for their ability to enhance ΔF508-CFTR activity. nih.gov The experiments were conducted using cell-based assays where an increase in CFTR activity above the level stimulated by forskolin (B1673556) (a cAMP activator) is attributed to the potentiator-like activity of the compound. nih.gov

The findings indicated that several compounds in this series could effectively induce CFTR activity. For instance, compounds 17 , 20 , 21 , 38 , and 39 produced a maximal effect at a concentration of 20 µM, which was comparable to that of nifedipine. nih.gov However, these imidazo[2,1-b]thiazole derivatives were generally less potent than nifedipine. nih.gov Another compound, 18 , demonstrated high potency with a Kd of 0.18 ± 0.03 µM but had only partial efficacy, with a maximum effect (Emax) of 42%. nih.gov This suggests a complex structure-activity relationship where small structural changes can significantly impact either the binding affinity or the potentiation efficacy.

The mechanism of action for some phenylimidazothiazoles has been shown to be independent of cAMP and Ca2+ elevation. researchgate.net They are thought to stabilize phosphorylated forms of the CFTR channel that are produced by the basal activity of protein kinase A (PKA) and other kinases. researchgate.net This allows them to open both normal and mutated CFTR channels, including those with the common ΔF508 and G551D mutations. researchgate.net

The following interactive table summarizes the activity of selected 4-imidazo[2,1-b]thiazole-1,4-dihydropyridine analogues as ΔF508-CFTR potentiators.

CompoundPotency (Kd)Maximal Effect (Emax)Notes
17Not ReportedComparable to Nifedipine at 20 µMEffective potentiator. nih.gov
180.18 ± 0.03 µM42%High potency but partial activity. nih.gov
20Not ReportedComparable to Nifedipine at 20 µMEffective potentiator. nih.gov
21Not ReportedComparable to Nifedipine at 20 µMEffective potentiator. nih.gov
38Not ReportedComparable to Nifedipine at 20 µMEffective potentiator. nih.gov
39Not ReportedComparable to Nifedipine at 20 µMEffective potentiator. nih.gov
23, 24, 30, 32, 35, 37, 40-47InactiveInactiveThese compounds showed no potentiator activity. nih.gov

Structure Activity Relationship Sar Studies and Pharmacophore Development for 6 Phenylimidazo 2,1 B 1 2 Thiazol 5 Amine Derivatives

Impact of Substituent Variation on Biological Activity and Target Selectivity

Positional and Electronic Effects of Aryl Substituents

The phenyl group at the 6-position of the imidazo[2,1-b]thiazole (B1210989) ring is a key determinant of biological activity, and its substitution pattern has been a major focus of SAR studies. The electronic nature and position of substituents on this aryl ring can dramatically influence the potency and selectivity of the compounds.

For instance, in a series of 6-phenylimidazo[2,1-b]thiazole (B182960) derivatives investigated as FMS-like tyrosine kinase 3 (FLT3) inhibitors for acute myeloid leukemia, the presence of a ureido group at the para-position of the phenyl ring was found to be crucial for potent activity. researchgate.net Specifically, a derivative with a 4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)phenyl group at the 6-position exhibited an exceptionally low IC50 value of 0.002 µM against the MV4-11 cell line. researchgate.net

In another study focusing on cyclooxygenase-2 (COX-2) inhibition, a methylsulfonyl group at the para-position of the C-6 phenyl ring was identified as a key pharmacophoric feature for potent and selective inhibition. nih.gov This highlights the importance of electron-withdrawing groups at this position for specific biological targets.

Furthermore, the antiproliferative activity of 3,6-diphenylimidazo[2,1-b]thiazole derivatives against various cancer cell lines demonstrated that substituents on the C-3 phenyl ring also play a critical role. The presence of a 3-trifluoromethylphenyl or a 3-chlorophenyl group at this position had a more positive impact on the anti-proliferative properties compared to other aryl substituents.

The following table summarizes the impact of various aryl substituents on the anticancer activity of 6-phenylimidazo[2,1-b]thiazole derivatives against different cancer cell lines.

Compound ID6-Aryl SubstituentOther SubstituentsCancer Cell LineIC50 (µM)
19 researchgate.net4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)phenyl-N(CH2)3N(CH3)2 at C3-carboxamideMV4-110.002
6a nih.gov4-(methylsulfonyl)phenyl-CH2N(CH3)2 at C5COX-20.08
9c nih.gov4-nitrophenyl5-methoxy-1H-indol-3-yl at C2SUIT-25.11
9l nih.gov4-fluorophenyl5-methoxy-1-methyl-1H-indol-3-yl at C2Capan-110.8
IT10 rsc.org4-nitrophenyltriazole carboxamide at C2Mtb H37Ra2.32
IT06 rsc.org2,4-dichlorophenyltriazole carboxamide at C2Mtb H37Ra2.03

Influence of Functional Groups on the Amine Moiety

Modifications to the amine group at the 5-position, or the introduction of various amine-containing side chains at other positions of the imidazo[2,1-b]thiazole core, have proven to be a fruitful strategy for modulating biological activity.

In the development of selective COX-2 inhibitors, the type and size of the amine substituent at the C-5 position were shown to significantly affect both the potency and selectivity of the compounds. nih.gov For example, a dimethylaminomethyl group at C-5 resulted in a highly potent and selective COX-2 inhibitor. nih.gov

In the context of FLT3 inhibitors, a carboxamide at the C-3 position with a terminal dimethylaminopropyl group was part of the most potent compound identified. researchgate.net This underscores the importance of a basic amine functionality in a side chain for interacting with the target kinase.

The introduction of a thiazole (B1198619) amine substitution coupled via a nitrogen atom at the 7-position of a noscapine-imidazo[2,1-b]thiazole conjugate resulted in a compound with an IC50 of 2.7 µM, suggesting that the presence of a heterocyclic amine can contribute significantly to anticancer activity. acs.org

Stereochemical Considerations in SAR

While extensive research has focused on the impact of substituents, the role of stereochemistry in the biological activity of 6-phenylimidazo[2,1-b]thiazol-5-amine derivatives is an area that warrants further investigation. The inherent chirality of some derivatives, particularly those with stereocenters in their side chains or as a result of restricted rotation, could lead to enantiomers with significantly different biological activities and pharmacokinetic profiles. Although specific studies focusing on the stereoselective synthesis and evaluation of 6-phenylimidazo[2,1-b]thiazol-5-amine enantiomers are not widely reported in the initial search results, the principles of stereochemistry in drug action suggest that this is a critical aspect for future optimization efforts.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies have been instrumental in understanding the relationship between the physicochemical properties of 6-phenylimidazo[2,1-b]thiazole derivatives and their biological activities. These models translate the structural features of the compounds into a mathematical equation that can predict the activity of novel analogues.

For a series of imidazo[2,1-b] nih.govnih.govnih.govthiadiazoles with antiproliferative activity, QSAR investigations revealed that lipophilicity, electronic, and steric factors are decisive for their potency. nih.govresearchgate.net The developed three-variable equations showed high correlation coefficients (r²) ranging from 0.887 to 0.924, indicating a strong correlation between the selected descriptors and the observed biological activity. nih.govresearchgate.net The models also highlighted the important role of the nitrogen atoms in the imidazothiadiazole ring for interactions with the molecular target. nih.govresearchgate.net

In another QSAR study on thiazole derivatives as Pin1 inhibitors, descriptors such as molar refractivity (MR), the logarithm of the partition coefficient (LogP), the energy of the lowest unoccupied molecular orbital (ELUMO), and the J-index were used to develop a predictive model. rsc.org The model developed using the multiple linear regression (MLR) method demonstrated satisfactory performance with a squared correlation coefficient (R²) of 0.76 and good predictive power on an external test set (R²test = 0.78). rsc.org

These QSAR models serve as valuable tools for the rational design of new, more potent 6-phenylimidazo[2,1-b]thiazole derivatives by allowing for the in silico prediction of their biological activity prior to synthesis.

Pharmacophore Hypothesis Generation from SAR Data

Based on the wealth of SAR data, pharmacophore models have been generated to define the key chemical features required for the biological activity of 6-phenylimidazo[2,1-b]thiazole derivatives. These models provide a three-dimensional representation of the essential interactions between the drug molecule and its biological target.

For instance, in the development of FLT3 inhibitors, the urea (B33335) linkage on the phenyl ring provides crucial hydrogen bonding interactions, while the terminal amine in the side chain likely engages in ionic or hydrogen bonding interactions within the kinase domain. researchgate.net

Fragment-Based Drug Discovery (FBDD) Approaches Leveraging the Scaffold

The imidazo[2,1-b]thiazole scaffold is an attractive starting point for fragment-based drug discovery (FBDD). FBDD is a powerful method that utilizes small, low-molecular-weight chemical fragments to probe the binding sites of biological targets. nih.govnih.gov These initial fragment hits, which typically bind with low affinity, can then be grown or linked together to generate more potent and selective lead compounds.

The thiazole ring itself is a common fragment found in many biologically active compounds and has been identified as a privileged scaffold in fragment screening campaigns. nih.gov The rigid and synthetically tractable nature of the 6-phenylimidazo[2,1-b]thiazole core makes it an excellent template for FBDD. By starting with a library of diverse fragments and screening them against a specific biological target, researchers can identify initial binding interactions. The 6-phenylimidazo[2,1-b]thiazole scaffold can then be used as a foundation to build upon these initial hits, elaborating the structure with different substituents to improve binding affinity and selectivity.

While specific FBDD campaigns focused solely on the 6-phenylimidazo[2,1-b]thiazol-5-amine scaffold are not extensively detailed in the initial search results, the principles of FBDD strongly support its potential as a valuable tool for the discovery of novel drug candidates based on this versatile heterocyclic system.

Advanced Methodologies in Researching 6 Phenylimidazo 2,1 B 1 2 Thiazol 5 Amine

Use as Molecular Probes in Chemical Biology

While direct studies detailing the use of 6-Phenylimidazo[2,1-b] acs.orgnih.govthiazol-5-amine as a molecular probe are not extensively documented, the broader imidazo[2,1-b]thiazole (B1210989) scaffold serves as a valuable template for designing such tools. Molecular probes are essential for dissecting complex biological processes, and the structural characteristics of the imidazo[2,1-b]thiazole core, including its rigid, planar geometry, make it an attractive starting point for the development of targeted probes. acs.org

The design of molecular probes often involves modifying a known bioactive scaffold to incorporate a reporter group (e.g., a fluorophore or biotin) or a reactive group for covalent labeling of the biological target. The inherent fluorescence of some imidazo[2,1-b]thiazole derivatives can also be exploited for this purpose. nih.gov The primary amine group at the 5-position of 6-Phenylimidazo[2,1-b] acs.orgnih.govthiazol-5-amine offers a convenient handle for chemical modification, allowing for the attachment of various functionalities to create affinity-based or activity-based probes.

Research on related imidazo[2,1-b]thiazole derivatives has demonstrated their ability to selectively inhibit specific enzymes, such as kinases. acs.orgnih.gov This inhibitory activity is a crucial prerequisite for a molecular probe, as it indicates a specific interaction with a biological target. By designing derivatives that retain this specific binding while incorporating a reporter tag, researchers can visualize the localization of the target protein within cells, quantify its expression levels, or identify its binding partners. The process of identifying the molecular targets of active compounds, often referred to as target deconvolution, is a critical step in understanding their mechanism of action and can be facilitated by the use of such probes. researchgate.net

High-Throughput Screening (HTS) in Research Compound Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid assessment of large compound libraries for a specific biological activity. nih.govnih.gov The 6-Phenylimidazo[2,1-b]thiazole (B182960) scaffold and its derivatives have been integral to numerous HTS campaigns aimed at identifying novel therapeutic agents. These campaigns typically involve testing libraries of compounds in automated, miniaturized assays to identify "hits" that modulate a specific biological target or pathway.

Libraries of imidazo[2,1-b]thiazole derivatives have been screened against a variety of targets, including enzymes and whole cells. For instance, a chemiluminescent microassay was developed for the high-throughput screening of imidazo[2,1-b]thiazole derivatives as potential acetylcholinesterase and butyrylcholinesterase inhibitors. mdpi.com Similarly, HTS has been employed to identify imidazo[2,1-b]thiazole-based compounds with antimicrobial and antimycobacterial activities. nih.govresearchgate.netamazonaws.com

One notable example is the screening of 6-phenylimidazo[2,1-b]thiazole derivatives that led to the discovery of potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. acs.org In such screening funnels, an initial large-scale screen identifies a number of active compounds, which are then subjected to more detailed structure-activity relationship (SAR) studies and further biological characterization.

The table below summarizes representative HTS campaigns involving imidazo[2,1-b]thiazole derivatives.

Target/ActivityAssay TypeCompound ClassOutcome
Acetylcholinesterase/ButyrylcholinesteraseChemiluminescent microassayImidazo[2,1-b]thiazole derivativesIdentification of selective antiacetylcholinesterase activity in the micromolar range. mdpi.com
Mycobacterium tuberculosisBACTEC 460 radiometric systemN2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazidesCompounds exhibited varying degrees of inhibition against M. tuberculosis H37Rv. nih.govamazonaws.com
FLT3 KinaseCell-based viability assay6-Phenylimidazo[2,1-b]thiazole derivativesDiscovery of potent inhibitors against FLT3-dependent acute myeloid leukemia cells. acs.org
Carbonic Anhydrase IsoformsStopped-flow CO2 hydrase assayImidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugatesIdentification of selective inhibitors of the hCA II isoform.

Development of New Assays for Mechanistic Elucidation

Once a bioactive compound is identified through screening, the next critical step is to elucidate its mechanism of action. This involves developing and utilizing a variety of biochemical and cell-based assays to understand how the compound interacts with its molecular target and the downstream cellular consequences. For derivatives of 6-Phenylimidazo[2,1-b] acs.orgnih.govthiazol-5-amine, a range of assays have been instrumental in defining their biological functions.

In the context of cancer research, where many imidazo[2,1-b]thiazole derivatives have shown promise, kinase inhibition assays are paramount. For example, to confirm that 6-phenylimidazo[2,1-b]thiazole derivatives act as FLT3 inhibitors, enzymatic assays using purified FLT3 kinase are performed. These assays typically measure the ability of the compound to block the phosphorylation of a substrate by the kinase. acs.org

Cell-based assays are also crucial for understanding the effect of a compound in a more physiologically relevant context. These can include:

Cell Viability Assays: To determine the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Western Blotting: To detect changes in the phosphorylation status of the target kinase and its downstream signaling proteins. For instance, inhibition of FLT3 by a 6-phenylimidazo[2,1-b]thiazole derivative was confirmed by observing a decrease in phosphorylated FLT3 in treated cells. acs.org

Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a particular phase.

Apoptosis Assays: To investigate whether the compound induces programmed cell death.

The development of novel assays is an ongoing process. For example, specific ELISA assays have been used to detect the inhibition of phospho-FAK by imidazo[2,1-b] acs.orgnih.govthiadiazole derivatives, providing a quantitative measure of target engagement in cells. Furthermore, migration assays, such as the scratch wound-healing assay, have been employed to assess the anti-metastatic potential of these compounds.

Microfluidic and Flow Chemistry Applications in Synthesis and Optimization

The synthesis of complex heterocyclic molecules like 6-Phenylimidazo[2,1-b] acs.orgnih.govthiazol-5-amine and its derivatives often involves multi-step processes that can be time-consuming and difficult to scale up using traditional batch chemistry. Microfluidics and flow chemistry have emerged as powerful technologies to address these challenges, offering advantages such as enhanced reaction control, improved safety, and facile scalability.

While the direct synthesis of 6-Phenylimidazo[2,1-b] acs.orgnih.govthiazol-5-amine using flow chemistry has not been extensively reported, the synthesis of the core imidazo[2,1-b]thiazole scaffold and related heterocycles has been successfully achieved using these methods. For instance, a continuous-flow protocol for the copper-catalyzed three-component reaction of 2-aminothiazoles, aldehydes, and alkynes to produce imidazo[2,1-b]thiazoles has been developed. acs.org This method demonstrated higher yields compared to traditional batch synthesis. acs.org

Flow chemistry systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and purities. The small reaction volumes in microreactors enhance heat and mass transfer, enabling reactions to be performed under conditions that would be unsafe or inefficient in a batch reactor.

The table below highlights the advantages of flow chemistry in the synthesis of related heterocyclic compounds.

FeatureAdvantage in Flow ChemistryRelevance to Imidazo[2,1-b]thiazole Synthesis
Reaction Control Precise control over temperature, pressure, and residence time.Optimization of reaction conditions for improved yields and selectivity.
Heat and Mass Transfer Enhanced due to high surface-area-to-volume ratio.Enables rapid and efficient reactions, even those that are highly exothermic.
Safety Small reaction volumes minimize risks associated with hazardous reagents or intermediates.Safer handling of reactive intermediates in multi-step syntheses.
Scalability Scaling up is achieved by running the system for longer or by "numbering-up" (using multiple reactors in parallel).Facilitates the production of larger quantities of the target compound for further studies.
Automation Can be integrated with automated systems for library synthesis and optimization.Rapid generation of a diverse range of derivatives for biological screening.

Future Research Trajectories and Interdisciplinary Challenges for 6 Phenylimidazo 2,1 B 1 2 Thiazol 5 Amine

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of the imidazo[2,1-b]thiazole (B1210989) scaffold is well-established, yet there remains considerable scope for innovation, particularly in developing more efficient and sustainable methods. A prevalent synthetic route involves the condensation reaction between a substituted 2-aminothiazole (B372263) derivative and a 2-bromoethanone (phenacyl bromide) in a solvent like anhydrous ethanol, often requiring prolonged reflux. nih.govmdpi.com

Future research is trending towards methodologies that improve efficiency and sustainability. One such approach is the Groebke–Blackburn–Bienaymé reaction, a one-pot, three-component synthesis that can generate imidazo[2,1-b]thiazole products in shorter reaction times and moderate yields. mdpi.com Further exploration into catalyst-free and solvent-optimized conditions for such multi-component reactions could significantly enhance the green chemistry profile of this scaffold's synthesis.

Moreover, the derivatization of the core structure often relies on modern synthetic techniques. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been employed to introduce aryl groups onto related thiazole (B1198619) systems, a method that could be adapted for modifying the 6-phenylimidazo[2,1-b]thiazole (B182960) core. mdpi.com The development of chemoselective synthetic strategies is also crucial, as demonstrated in related heterocyclic systems where base-controlled conditions dictate the reaction pathway, allowing for precise structural modifications. researchgate.net These advanced synthetic approaches will be instrumental in creating diverse libraries of 6-phenylimidazo[2,1-b] nih.govbiointerfaceresearch.comthiazol-5-amine analogues for biological screening.

Deeper Elucidation of Undiscovered Molecular Targets and Mechanisms of Action

While the 6-phenylimidazo[2,1-b]thiazole scaffold is associated with a broad spectrum of biological activities, including antifungal, antibacterial, and anti-inflammatory properties, the precise molecular targets often remain to be fully elucidated. mdpi.comnih.gov

A significant breakthrough has been the identification of certain 6-phenylimidazo[2,1-b]thiazole derivatives as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3). nih.gov This discovery is particularly relevant for the treatment of acute myeloid leukemia (AML), as compounds have shown high potency in both cellular and enzymatic assays against FLT3-dependent cancer cells. nih.gov

Beyond FLT3, research suggests a multitude of other potential targets. Derivatives of the related imidazo[2,1-b] nih.govbiointerfaceresearch.comcymitquimica.comthiadiazole structure have demonstrated antiproliferative and anti-migratory activity against pancreatic ductal adenocarcinoma (PDAC) cells. nih.govresearchgate.netmdpi.com Computational studies have pointed towards Fer kinase, a non-receptor tyrosine kinase, as a potential target for this class of compounds. biointerfaceresearch.com In the realm of infectious diseases, other analogues have been designed as antimycobacterial agents, with molecular docking studies suggesting Pantothenate synthetase in Mycobacterium tuberculosis as a putative target. rsc.org The diverse bioactivities reported for this scaffold family strongly indicate that a vast landscape of molecular targets is yet to be discovered and validated, representing a major trajectory for future research.

Rational Design of Derivatives with Enhanced Target Selectivity

The rational design of new derivatives is a cornerstone of advancing the therapeutic potential of the 6-phenylimidazo[2,1-b]thiazole scaffold. A key strategy involves detailed structure-activity relationship (SAR) analysis, which has been successfully used to optimize compounds into highly potent FLT3 inhibitors. nih.gov

Computational chemistry plays a pivotal role in this process. In silico techniques such as molecular docking are routinely used to predict the binding interactions between a designed molecule and its protein target. biointerfaceresearch.comrsc.org These studies help to understand how derivatives bind to the active site of enzymes like urease or kinases, often highlighting the critical role of specific interactions such as hydrogen bonding. mdpi.combiointerfaceresearch.com For instance, molecular dynamics simulations can assess the stability of a ligand-protein complex over time, providing further confidence in the designed interaction. rsc.org

Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are increasingly integrated into the early stages of design to filter out compounds with unfavorable pharmacokinetic profiles. biointerfaceresearch.com By combining SAR data with these powerful computational tools, researchers can rationally modify the core scaffold—for example, by introducing different substituents on the phenyl ring or at other positions—to enhance binding affinity, improve selectivity, and optimize drug-like properties. mdpi.comnih.gov

Applications in Chemical Biology as Tool Compounds

Beyond direct therapeutic applications, derivatives of 6-phenylimidazo[2,1-b] nih.govbiointerfaceresearch.comthiazole possess significant potential as tool compounds for chemical biology research. These tools are essential for probing biological pathways and validating novel drug targets.

A particularly interesting feature of the 6-phenylimidazo[2,1-b] nih.govbiointerfaceresearch.comthiazole structure is its intrinsic fluorescence, which makes it a candidate for the development of fluorescent probes for use in biological systems. cymitquimica.com Such probes could be used to visualize cellular processes or track the localization of a target protein.

Moreover, the development of highly potent and selective inhibitors, such as the FLT3 inhibitors derived from this scaffold, provides the scientific community with valuable chemical tools. nih.gov These compounds can be used to dissect the specific roles of their target kinases in cellular signaling cascades related to cancer and other diseases. Similarly, derivatives that inhibit bacterial processes like biofilm formation or quorum sensing can serve as probes to study microbial communication and pathogenesis. biointerfaceresearch.com

Overcoming Research Hurdles in Scaffold Modification and Derivatization

Despite the promise of the 6-phenylimidazo[2,1-b]thiazole scaffold, its modification and derivatization are not without challenges. The synthesis of analogues can be complex, often requiring multi-step procedures which can be time-consuming and inefficient. evitachem.com

A significant hurdle is the potential for low reaction yields and the need for protecting groups. For example, the presence of a reactive amine on the scaffold, such as in the target compound 6-phenylimidazo[2,1-b] nih.govbiointerfaceresearch.comthiazol-5-amine, could interfere with certain coupling reactions, necessitating protection and deprotection steps that add to the synthetic complexity. mdpi.com

Another practical challenge is the poor solubility of some derivatives in common solvents, which can complicate purification and biological testing. In some cases, compounds have been so insoluble that full characterization is difficult. nih.gov Addressing these hurdles requires a focus on developing more robust and efficient synthetic methodologies. The pursuit of one-pot reactions mdpi.com and highly chemoselective transformations researchgate.net that tolerate a wide range of functional groups is critical for streamlining the synthesis of new derivatives and overcoming the existing challenges in scaffold modification.

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming the imidazothiazole core and phenyl substituents. Aromatic protons appear as multiplet signals in δ 7.2–8.1 ppm, while the amine proton resonates near δ 5.5–6.0 ppm .
  • Mass Spectrometry (HRMS) : Accurate mass analysis (e.g., ESI-HRMS) confirms molecular ion peaks and fragmentation patterns.
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% typically required for biological assays) .

How should researchers design in vitro assays to evaluate the biological activity of this compound?

Q. Advanced

  • Enzyme Inhibition Assays : For 15-lipoxygenase (15-LOX) inhibition, use a spectrophotometric assay monitoring hydroperoxide formation at 234 nm. IC50_{50} values are calculated using dose-response curves (1–100 μM range) .
  • Antitumor Activity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Pre-incubate cells with the compound (24–72 hours) and compare viability to controls. Include positive controls like doxorubicin .
  • Kinetic Studies : For mechanism-of-action analysis, perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).

How can contradictory data in biological activity studies be systematically addressed?

Advanced
Contradictions (e.g., varying IC50_{50} values across studies) may arise from assay conditions or compound stability. Mitigation strategies include:

  • Standardized Protocols : Adopt uniform buffer systems (e.g., PBS pH 7.4) and temperature controls (25°C vs. 37°C) .
  • Stability Testing : Use LC-MS to monitor compound degradation in assay media over time.
  • Statistical Validation : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare replicate datasets.

What computational strategies optimize the synthesis and bioactivity of derivatives?

Q. Advanced

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways and identify transition states, reducing trial-and-error experimentation .
  • Molecular Docking : Screen derivatives against target proteins (e.g., 15-LOX or tau fibrils) using AutoDock Vina. Prioritize compounds with binding energies ≤ −8.0 kcal/mol .
  • QSAR Models : Develop regression models correlating substituent electronegativity or steric bulk with bioactivity.

How are structure-activity relationship (SAR) studies conducted for this scaffold?

Q. Advanced

  • Systematic Substitution : Introduce electron-withdrawing (e.g., -NO2_2) or donating (-OCH3_3) groups at the phenyl or imidazothiazole positions.
  • In Vitro Profiling : Test derivatives in parallel assays (e.g., antimicrobial, anticancer) to identify pharmacophore requirements. For example, fluorinated analogs often show enhanced metabolic stability .
  • Meta-Analysis : Aggregate literature data into databases (e.g., ChEMBL) to identify trends in bioactivity across structural analogs.

What methodologies resolve low yields in multi-component syntheses of this compound?

Q. Advanced

  • Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (ZnCl2_2) to accelerate imine formation.
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with ionic liquids (e.g., [BMIM][BF4_4]) to enhance reactivity .
  • Microwave Assistance : Apply controlled microwave irradiation (100–150 W) to reduce side reactions and improve regioselectivity .

How do in silico models predict the pharmacokinetic properties of derivatives?

Q. Advanced

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 inhibition. Prioritize compounds with LogP ≤ 3.5 and high gastrointestinal absorption .
  • Metabolic Stability : Simulate phase I/II metabolism using Schrödinger’s MetaSite, identifying vulnerable sites for deuterium incorporation to prolong half-life.

What experimental approaches elucidate the reaction mechanism of imidazothiazole formation?

Q. Advanced

  • Kinetic Isotope Effects (KIE) : Substitute 1^1H with 2^2H at reactive sites to study rate-determining steps.
  • Intermediate Trapping : Use low-temperature NMR (−40°C) to isolate and characterize transient intermediates (e.g., thiourea adducts) .
  • Computational Modeling : Compare free energy profiles of proposed mechanisms (e.g., concerted vs. stepwise) using Gaussian or ORCA .

How is specificity validated in enzyme inhibition studies?

Q. Advanced

  • Counter-Screening : Test the compound against related enzymes (e.g., COX-2 or xanthine oxidase) to rule out off-target effects .
  • Crystallography : Resolve co-crystal structures of the compound bound to 15-LOX (PDB ID) to confirm binding mode and key interactions (e.g., hydrogen bonds with Gln514^{514}) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.